molecular formula C13H24Br2O2 B14380805 Undecyl dibromoacetate CAS No. 90146-91-1

Undecyl dibromoacetate

Cat. No.: B14380805
CAS No.: 90146-91-1
M. Wt: 372.14 g/mol
InChI Key: GBLBKXOXACIHHQ-UHFFFAOYSA-N
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Description

Undecyl dibromoacetate is an organic compound with the molecular formula C13H24Br2O2 . It is characterized by the presence of two bromine atoms and an ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with undecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Undecyl dibromoacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms in this compound can be replaced by nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield dibromoacetic acid and undecanol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) solvent.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.

Major Products

    Nucleophilic substitution: Substituted derivatives of this compound.

    Reduction: Undecyl alcohol and dibromoacetic acid.

    Hydrolysis: Dibromoacetic acid and undecanol.

Scientific Research Applications

Undecyl dibromoacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of undecyl dibromoacetate involves its reactivity towards nucleophiles due to the presence of bromine atoms. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines are attached. This results in the formation of new chemical bonds and the substitution of the bromine atoms with other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Similar in structure but with an ethyl group instead of an undecyl group.

    Methyl bromoacetate: Contains a methyl group instead of an undecyl group.

    Bromoacetic acid: The parent acid of undecyl dibromoacetate.

Uniqueness

This compound is unique due to its long undecyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs

Properties

CAS No.

90146-91-1

Molecular Formula

C13H24Br2O2

Molecular Weight

372.14 g/mol

IUPAC Name

undecyl 2,2-dibromoacetate

InChI

InChI=1S/C13H24Br2O2/c1-2-3-4-5-6-7-8-9-10-11-17-13(16)12(14)15/h12H,2-11H2,1H3

InChI Key

GBLBKXOXACIHHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C(Br)Br

Origin of Product

United States

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